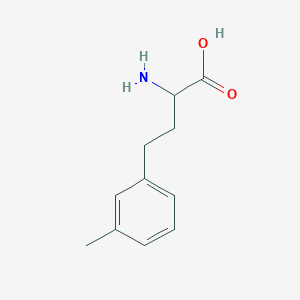

2-Amino-4-M-tolyl-butyric acid

Description

2-Amino-4-M-tolyl-butyric acid, systematically named 2-amino-4-(3-methylphenyl)butanoic acid, is a synthetic amino acid derivative. clearsynth.com While extensive, specific research on its biological activity is not yet prevalent in public-domain literature, its structural components suggest significant potential. It is classified as a "useful research compound" and an "intermediate," indicating its role as a foundational building block in the synthesis of more complex molecules. clearsynth.comaksci.com Its significance is best understood by examining the classes of compounds to which it belongs.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-amino-4-(3-methylphenyl)butanoic acid |

| CAS Number | 225233-70-5 |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

This data is compiled from publicly available chemical supplier information. clearsynth.com

The foundation of proteins and peptides is built upon twenty canonical amino acids (cAAs), which are directly encoded by the universal genetic code. However, the field of chemical biology has expanded to include a vast and diverse group of non-canonical amino acids (ncAAs), also referred to as unnatural or non-proteinogenic amino acids. nih.govdntb.gov.ua These are amino acids that are not among the primary twenty but can be incorporated into peptides and proteins, often through chemical synthesis or specialized biotechnological methods. dntb.gov.ua

The inclusion of ncAAs into peptide structures is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced properties. nih.govresearchgate.net Non-canonical amino acids are known to improve the stability of peptides against degradation by peptidases, a common challenge in the development of peptide-based therapeutics. researchgate.net Furthermore, the unique side chains of ncAAs can introduce novel functionalities, create specific secondary structures, and expand the chemical diversity available for drug discovery and protein engineering. nih.govchemrxiv.org As a synthetic amino acid, this compound falls squarely into this category, representing a building block that can be used to generate novel peptidomimetics with potentially enhanced stability and tailored biological functions. nih.govdntb.gov.ua

Butyric acid is a short-chain fatty acid known for its biological roles, but its derivatives have garnered significant attention in medicinal chemistry for their therapeutic potential. drugbank.com A particularly important area of research is their function as histone deacetylase (HDAC) inhibitors. aacrjournals.orgtandfonline.com HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. tandfonline.com The aberrant activity of certain HDACs is linked to the development of cancers and other diseases. nih.govsemanticscholar.org

By inhibiting these enzymes, HDAC inhibitors can modulate gene expression, leading to effects such as cell growth arrest, differentiation, and apoptosis (programmed cell death) in tumor cells. drugbank.comaacrjournals.org Several butyric acid derivatives and prodrugs have been developed and investigated for their antineoplastic (anti-cancer) activities. aacrjournals.orgnih.gov For example, studies on compounds like pivaloylomethyl butyrate (B1204436) (AN-9) have shown they can induce histone hyperacetylation and exhibit anti-proliferative effects in cancer cell lines. drugbank.comaacrjournals.org The core butyric acid structure within this compound suggests that it could serve as a scaffold for developing new molecules with potential HDAC inhibitory activity.

The primary rationale for investigating this compound stems from the significant gap between its structural potential and the lack of specific research findings in peer-reviewed literature. Its identity as both a non-canonical amino acid and a butyric acid derivative places it at a unique nexus of research opportunities.

Research Gaps:

Biological Activity: There is a notable absence of published studies detailing the specific biological or pharmacological activities of this compound itself. Its effects on cellular pathways, potential enzyme inhibition, or receptor interactions remain uncharacterized.

Therapeutic Applications: Without data on its biological activity, no therapeutic applications have been explored or established.

Research Potential:

Peptidomimetic Development: As a non-canonical amino acid, it could be incorporated into peptide chains to study its influence on structure, stability, and function. nih.gov This could lead to the development of novel peptides with enhanced therapeutic properties.

HDAC Inhibition: Given its butyric acid core, the compound is a candidate for investigation as a histone deacetylase inhibitor. aacrjournals.orgtandfonline.com Research could explore its ability to inhibit various HDAC isoforms and its potential as an anti-cancer agent. nih.gov

Neurological Research: Structurally related molecules have shown activity in the central nervous system. For instance, the isomeric compound (S)-3-Amino-4-(m-tolyl)butanoic acid has been investigated for its potential to modulate glutamate (B1630785) receptors and inhibit matrix metalloproteinases, suggesting that this compound could also be a candidate for neurological research. smolecule.com

The investigation of this compound offers a clear path for novel discovery, leveraging the established importance of both non-canonical amino acids and butyric acid derivatives in modern drug development and chemical biology.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-amino-4-(3-methylphenyl)butanoic acid |

| pivaloylomethyl butyrate (AN-9) |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-4-(3-methylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-3-2-4-9(7-8)5-6-10(12)11(13)14/h2-4,7,10H,5-6,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJMMMOBDAVUBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 4 M Tolyl Butyric Acid and Its Analogues

Asymmetric Synthesis Strategies for Chiral Purity

Achieving high enantiomeric purity is paramount for the biological activity of chiral molecules like 2-Amino-4-M-tolyl-butyric acid. Asymmetric synthesis strategies are therefore central to its production.

Chiral Auxiliary Approaches (e.g., Ni(II) Glycinate (B8599266) Complexes)

A prominent and highly effective method for asymmetric amino acid synthesis involves the use of chiral auxiliaries, with nickel(II) complexes of glycine (B1666218) Schiff bases being a leading example. researchgate.netscispace.com This strategy allows for the stereocontrolled alkylation of a glycine template to introduce the desired side chain.

The process typically utilizes a chiral ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB), which coordinates with Ni(II) and a glycine Schiff base to form a planar chiral complex. nih.gov This complex then undergoes diastereoselective alkylation. For instance, the synthesis of various α-amino-β-substituted-γ,γ-disubstituted butyric acid derivatives has been achieved with high stereoselectivity through the Michael addition of this chiral Ni(II) glycinate complex to activated olefins. nih.gov

A general representation of this approach involves the reaction of the Ni(II) complex with an appropriate electrophile. For the synthesis of a related compound, (S)-2-Amino-4,4,4-trifluorobutanoic acid, a proline-derived chiral auxiliary was used to form a Ni(II) complex with a glycine Schiff base, which was then alkylated with CF3–CH2–I. mdpi.comnih.gov This method has proven to be scalable, with preparations exceeding 150 grams. mdpi.comnih.gov After the alkylation step, the complex is disassembled, typically through acid hydrolysis, to yield the desired amino acid and allow for the recovery of the chiral auxiliary. nih.govmdpi.comnih.gov

| Parameter | Details | Reference |

| Chiral Auxiliary | (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) or similar proline-derived ligands | nih.govmdpi.com |

| Metal Complex | Ni(II) complex of a glycine Schiff base | researchgate.netscispace.com |

| Key Reaction | Diastereoselective alkylation or Michael addition | nih.govnih.gov |

| Stereocontrol | High diastereomeric excess (de) often exceeding 90% | beilstein-journals.org |

| Scalability | Demonstrated on scales greater than 150g | mdpi.comnih.gov |

Stereoselective Biocatalytic Pathways (e.g., Photobiocatalysis, Enzymatic Synthesis)

Biocatalysis offers a powerful and environmentally friendly alternative for the synthesis of chiral amino acids. These methods leverage the high stereoselectivity of enzymes to produce enantiomerically pure compounds.

Photobiocatalysis has recently emerged as a groundbreaking strategy. ucsb.eduastrobiology.com This synergistic approach combines the reactivity of enzymes with photochemical methods to create novel catalytic reactions. ucsb.eduastrobiology.com For example, a method merging the activities of enzymes and small-molecule photochemistry has been developed for the synthesis of non-canonical amino acids. ucsb.eduastrobiology.com This process is stereoselective, allowing for the selection of a preferred "shape" of the resulting amino acid. ucsb.eduastrobiology.com In one such system, a photocatalyst absorbs visible light to activate a substrate, generating a transient, highly reactive radical species. ucsb.eduastrobiology.com Simultaneously, an enzyme activates a natural amino acid to form an enzymatic intermediate. The radical then reacts with this intermediate to produce the target non-canonical amino acid. ucsb.eduastrobiology.com

Enzymatic synthesis often employs transaminases for the dynamic kinetic resolution of racemic starting materials. smolecule.com This technique can achieve high conversion rates (e.g., >95%) and produce enantiomerically pure amino acids. smolecule.com Another biocatalytic approach involves the use of engineered pyridoxal-5'-phosphate (PLP)-dependent enzymes, such as threonine aldolases, for the α-C-H functionalization of glycine or α-branched amino acids. nih.govresearchgate.net This radical-mediated process can generate a variety of α-tri- and tetrasubstituted non-canonical amino acids with up to two contiguous stereocenters. nih.govresearchgate.net Directed evolution of these enzymes has enabled the coupling of various radical precursors in an enantio- and diastereocontrolled manner. nih.govresearchgate.net

| Biocatalytic Method | Key Features | Reference |

| Photobiocatalysis | Merges enzymatic and photochemical catalysis; stereoselective; generates radical intermediates. | ucsb.eduastrobiology.com |

| Enzymatic Synthesis (Transaminases) | Dynamic kinetic resolution; high conversion rates. | smolecule.com |

| Enzymatic Synthesis (Engineered PLP enzymes) | α-C-H functionalization; radical mechanism; creates multiple stereocenters. | nih.govresearchgate.net |

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective synthetic routes. nih.gov This strategy is particularly useful for preparing complex molecules that are challenging to access through purely chemical or biological methods.

A typical chemoenzymatic route might involve the chemical synthesis of a precursor molecule, which is then subjected to an enzymatic transformation to introduce chirality or a key functional group. For instance, a multi-step chemical synthesis can be used to prepare a substrate for an enzymatic reaction. nih.gov An example is the synthesis of N-hydroxy-N-succinylcadaverine (HSC), where chemical steps are used to build the carbon backbone and introduce protecting groups, followed by an enzymatic step for the final transformation. nih.gov Similarly, the synthesis of β-amino acids can be achieved by combining chemical steps with enzymatic resolution. scispace.com

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product that incorporates most or all of the atoms of the starting materials. tcichemicals.com This approach offers significant advantages in terms of atom economy, reduced reaction time, and simplified purification.

A three-component tandem reaction has been developed for the synthesis of α-amino-β-substituted-γ,γ-disubstituted butyric acid derivatives. nih.gov This one-pot reaction involves a chiral Ni(II) glycinate complex, an aromatic aldehyde, and a source of an α-carbanion (like malononitrile (B47326) or ethyl cyanoacetate). nih.gov The reaction proceeds under mild conditions and allows for the construction of two or three adjacent chiral centers with high stereoselectivity. nih.gov The Ugi and Passerini reactions are other well-known MCRs that are widely used in the synthesis of peptide-like structures and other complex molecules. rug.nl

Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. d-nb.info This involves using safer solvents, reducing energy consumption, and employing catalytic methods. d-nb.infoscientific.net

In the context of amino acid synthesis, green approaches include:

Use of Sustainable Reagents: A novel method utilizes dimethyl carbonate (DMC), a sustainable and cost-effective reagent, for the N-methylation, N,O-dimethylation, and N-formylation of amino acids. rsc.org This method is efficient, highly selective, and avoids racemization. rsc.org

Biomass as a Feedstock: Research is exploring the synthesis of amino acids from biomass, the most abundant renewable resource on Earth. rsc.org This involves the chemocatalytic conversion of biomass-derived feedstocks into amino acids. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. semanticscholar.org This technique has been successfully applied to the synthesis of amino acid Schiff bases, resulting in higher yields in a fraction of the time. semanticscholar.org

Aqueous Reaction Conditions: Performing reactions in water instead of organic solvents is a key principle of green chemistry. An environmentally benign protocol for the asymmetric Michael addition of chiral nickel(II) glycinate with nitroalkenes has been developed to proceed in neat water at room temperature. researchgate.net

Derivatization Strategies for Structural Modification

Derivatization is a crucial strategy for modifying the structure of this compound to fine-tune its physicochemical properties and biological activity. This can involve modification of the amino group, the carboxylic acid group, or the tolyl side chain.

Common derivatization techniques include:

N-Acylation: The amino group can be acylated with various reagents to introduce different functional groups. For example, Fmoc (fluorenylmethoxycarbonyl) protection is commonly used in peptide synthesis. beilstein-journals.org

Esterification: The carboxylic acid group can be esterified to enhance lipophilicity or to serve as a protecting group during subsequent synthetic steps.

Side-Chain Modification: The tolyl group can be further functionalized to explore structure-activity relationships. For instance, introducing substituents on the aromatic ring can modulate the compound's electronic and steric properties.

These modifications are essential for creating analogues with improved potency, selectivity, and pharmacokinetic profiles. For example, designing a "profen-like" structure by adding a methyl group to the side chain can sometimes prevent the formation of reactive metabolites. researchgate.net

Amide and Peptide Linkage Formation

The presence of both an amine and a carboxylic acid group makes 2-amino-4-(m-tolyl)butanoic acid an ideal candidate for incorporation into peptide chains or for derivatization as simple amides. The formation of the peptide bond is a cornerstone of medicinal chemistry and chemical biology, allowing this non-canonical amino acid to be integrated into novel peptide sequences. medchemexpress.comannualreviews.org

The fundamental reaction involves the coupling of the carboxylic acid moiety of one amino acid with the amino group of another. Due to the low reactivity of these functional groups under physiological conditions, the carboxylic acid must first be "activated." This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxyl function into a better leaving group, facilitating nucleophilic attack by the amine. google.com

Solid-Phase Peptide Synthesis (SPPS) is a common methodology employed for building peptide chains. pitt.edu In this technique, the C-terminal amino acid is anchored to a solid resin support, and subsequent amino acids are added in a stepwise fashion. For incorporating 2-amino-4-(m-tolyl)butanoic acid, its N-terminus is protected (e.g., with an Fmoc group), and its carboxyl group is activated to react with the free amine of the resin-bound peptide. This cycle of deprotection and coupling is repeated until the desired sequence is synthesized. pitt.edu

Key Research Findings:

Coupling Reagents: A wide array of coupling reagents is available, each with specific advantages concerning reaction speed, efficiency, and suppression of side reactions like epimerization. Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic examples. More advanced reagents include phosphonium (B103445) salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). google.com

Reaction Conditions: The choice of solvent (e.g., dimethylformamide - DMF, dichloromethane (B109758) - DCM) and the use of additives are critical. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can accelerate the reaction and minimize racemization of the chiral center. google.com

Protecting Groups: To ensure selective bond formation, orthogonal protecting groups are used for the amine terminus (e.g., Fmoc, Boc) and any reactive side chains. The m-tolyl group itself is generally stable to standard peptide synthesis conditions. fluorochem.co.uk

Table 1: Common Coupling Reagents for Amide and Peptide Synthesis

| Reagent Class | Example Reagent | Abbreviation | Key Features |

|---|---|---|---|

| Carbodiimides | N,N'-Diisopropylcarbodiimide | DIC | Widely used, cost-effective. |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyBOP | High coupling efficiency, low racemization. |

| Uronium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Very fast coupling rates, suitable for sterically hindered amino acids. |

Functionalization of the Aromatic Ring

The m-tolyl ring of 2-amino-4-(m-tolyl)butanoic acid provides a scaffold for further molecular elaboration through aromatic functionalization. The methyl group is an ortho-, para-director for electrophilic aromatic substitution, and its presence influences the reactivity and regioselectivity of these reactions. Such modifications can be used to modulate the compound's physicochemical properties, such as lipophilicity and electronic character.

Key Research Findings:

Nitration: The introduction of a nitro group (—NO₂) onto the aromatic ring is a common electrophilic aromatic substitution. Nitration of tolyl derivatives using reagents like nitric acid in acetic anhydride (B1165640) can lead to the formation of nitrated products. researchgate.net For the m-tolyl group, nitration is expected to occur at the positions ortho and para to the methyl group (positions 2, 4, and 6), with steric hindrance from the butyric acid chain influencing the product distribution.

Halogenation: Halogens such as bromine (Br) and chlorine (Cl) can be introduced onto the aromatic ring using appropriate halogenating agents (e.g., Br₂ with a Lewis acid catalyst). This reaction also follows the ortho-, para-directing influence of the methyl group. An alternative strategy is decarboxylative halogenation, where the carboxylic acid itself is replaced by a halogen, though this transforms the fundamental amino acid structure. acs.org

Palladium-Catalyzed C-H Functionalization: Modern synthetic methods enable the direct functionalization of C-H bonds. Palladium-catalyzed reactions, often using a directing group, can achieve selective arylation or alkylation of the aromatic ring. acs.orgrsc.org For instance, the amino acid's own functional groups could potentially direct the catalyst to specific C-H bonds on the tolyl ring, allowing for the installation of new carbon-carbon or carbon-heteroatom bonds.

Table 2: Representative Aromatic Ring Functionalization Reactions

| Reaction Type | Reagents | Position of Substitution | Resulting Functional Group |

|---|---|---|---|

| Nitration | Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | Ortho/Para to methyl group | Nitro (—NO₂) |

| Bromination | Bromine (Br₂) / Iron(III) Bromide (FeBr₃) | Ortho/Para to methyl group | Bromo (—Br) |

Heterocyclic Conjugations (e.g., Thiazole (B1198619), Pyrrole (B145914), Tetrazole)

Conjugating 2-amino-4-(m-tolyl)butanoic acid with heterocyclic scaffolds is a powerful strategy for creating hybrid molecules that combine the features of an amino acid with the diverse chemical and biological properties of heterocycles. nih.govmdpi.com The synthesis of these conjugates can be achieved by forming the heterocyclic ring using one of the amino acid's functional groups as a starting point, or by coupling the amino acid to a pre-formed heterocycle.

Key Research Findings:

Thiazole Conjugation: Thiazoles can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. organic-chemistry.org To create a thiazole conjugate, the carboxylic acid of 2-amino-4-(m-tolyl)butanoic acid could be converted to a thioamide. Subsequent reaction with an α-haloketone would yield a thiazole ring attached to the amino acid backbone. Alternatively, an amino-functionalized thiazole can be coupled to the carboxylic acid of the parent compound using standard peptide coupling methods. researchgate.netchemicalbook.com

Pyrrole Conjugation: The Paal-Knorr synthesis is a classic method for forming pyrroles, involving the reaction of a primary amine with a 1,4-dicarbonyl compound in the presence of an acid catalyst. organic-chemistry.orgresearchgate.net The free amino group of 2-amino-4-(m-tolyl)butanoic acid (or its corresponding ester) can serve as the primary amine in this reaction, leading to the formation of an N-substituted pyrrole derivative. mdpi.com

Tetrazole Conjugation: Tetrazoles are often employed in medicinal chemistry as bioisosteres of carboxylic acids, as they share similar acidic properties but can offer improved metabolic stability. beilstein-journals.orgresearchgate.net A common synthetic route to 5-substituted tetrazoles involves the [2+3] cycloaddition of an azide (B81097) (e.g., sodium azide) to a nitrile. arkat-usa.org Therefore, the carboxylic acid group of 2-amino-4-(m-tolyl)butanoic acid can be chemically converted to a nitrile (—C≡N), which is then treated with an azide source to form the tetrazole ring, effectively replacing the carboxyl function with its bioisosteric equivalent. bhumipublishing.com

Table 3: Synthetic Approaches for Heterocyclic Conjugates

| Heterocycle | Synthetic Method | Functional Group Utilized | Description |

|---|---|---|---|

| Thiazole | Hantzsch Synthesis | Carboxylic Acid (as thioamide precursor) | Condensation of a thioamide derivative with an α-haloketone. organic-chemistry.org |

| Pyrrole | Paal-Knorr Synthesis | Amino Group | Reaction of the primary amine with a 1,4-dicarbonyl compound. organic-chemistry.org |

| Tetrazole | Nitrile Cycloaddition | Carboxylic Acid (as nitrile precursor) | Conversion of the carboxyl group to a nitrile, followed by reaction with an azide. arkat-usa.org |

Detailed Structural Characterization and Advanced Spectroscopic Analysis

High-Resolution Spectroscopic Techniques for Elucidation (e.g., NMR, LC-MS, UPLC)

High-resolution spectroscopic techniques are fundamental to confirming the molecular structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy would be used to determine the carbon-hydrogen framework of the molecule. A typical analysis would include:

¹H NMR: To identify the number of different proton environments, their chemical shifts, splitting patterns (multiplicity), and integration values. For 2-Amino-4-(m-tolyl)butyric acid, one would expect to see distinct signals for the aromatic protons on the meta-substituted tolyl group, the methine proton at the alpha-carbon, the methylene (B1212753) protons of the butyric acid chain, and the methyl protons of the tolyl group.

¹³C NMR: To identify the number of non-equivalent carbon atoms. This would confirm the presence of the expected 11 carbon atoms in the structure, including those of the carboxyl, aromatic, and aliphatic regions.

Mass Spectrometry (MS) , typically coupled with liquid chromatography (LC-MS), provides information about the molecular weight and fragmentation pattern, confirming the molecular formula (C₁₁H₁₅NO₂). High-resolution mass spectrometry (HRMS) would yield a highly accurate mass measurement, further validating the elemental composition.

Ultra-Performance Liquid Chromatography (UPLC) offers a high-resolution separation technique that, when coupled with MS, provides highly pure samples for mass analysis and can give an initial indication of sample purity.

However, specific NMR, LC-MS, or UPLC spectral data and chromatograms for 2-Amino-4-(m-tolyl)butyric acid are not available in published scientific literature.

Chromatographic Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC, Marfey's Analysis)

As 2-Amino-4-(m-tolyl)butyric acid is a chiral molecule, existing as two non-superimposable mirror images (enantiomers), determining its enantiomeric purity is critical.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers. yakhak.org This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times. A typical chiral HPLC analysis would provide a chromatogram showing two distinct peaks, one for each enantiomer. The relative area of these peaks is used to calculate the enantiomeric excess (ee), a measure of the purity of the sample. While various CSPs, such as those based on polysaccharides, are widely used for amino acid separations, the specific conditions and results for 2-Amino-4-(m-tolyl)butyric acid have not been documented publicly. yakhak.orghplc.eu

Marfey's Analysis is a well-established indirect method for determining the enantiomeric composition of amino acids. The method involves derivatizing the amino acid sample with a chiral reagent, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA), to form diastereomers. springernature.comsci-hub.box These diastereomers have different physical properties and can be separated using standard reverse-phase HPLC. springernature.com The resulting chromatogram allows for the quantification of the L- and D-amino acids in the original sample. Although a powerful and widely applied technique for novel and proteinogenic amino acids, no published application of Marfey's analysis to 2-Amino-4-(m-tolyl)butyric acid could be found. nih.gov

X-ray Crystallography of Derivatives and Metal Complexes

X-ray Crystallography provides unambiguous proof of molecular structure and absolute stereochemistry by determining the precise arrangement of atoms in a single crystal. For an amino acid, it is often necessary to first form a suitable derivative or a metal complex to obtain crystals of sufficient quality for diffraction analysis. mdpi.com A successful crystallographic analysis would yield detailed information on bond lengths, bond angles, and the absolute configuration (R or S) of the chiral center. This technique is considered the gold standard for structural determination. A search for crystallographic information on 2-Amino-4-(m-tolyl)butyric acid or any of its derivatives or metal complexes in crystallographic databases did not yield any results.

Stereochemical Aspects and Conformational Analysis of 2 Amino 4 M Tolyl Butyric Acid

Conformational Preferences and Dynamics

The conformational landscape of 2-Amino-4-M-tolyl-butyric acid is dictated by the rotational freedom around its single bonds. The presence of a bulky m-tolyl group and the flexible butyric acid chain allows for a range of spatial arrangements. The preferred conformations are those that minimize steric hindrance between the substituent groups.

Table 1: Predicted Torsional Angle Preferences for this compound

| Bond | Dihedral Angle | Predicted Stable Conformations | Rationale |

| Cα-Cβ | χ1 | g+, g-, t | Minimization of steric clash between the amino, carboxyl, and the tolylmethyl groups. |

| Cβ-Cγ | χ2 | g+, g-, t | To position the bulky tolyl group away from the amino acid backbone. |

| Cγ-C(aryl) | χ3 | Perpendicular or coplanar | Electronic and steric effects of the methyl group on the tolyl ring. |

The dynamics of the molecule involve transitions between these stable conformations. The energy barriers for these rotations determine the flexibility of the molecule, which can be a critical factor in its binding to biological targets.

Chirality and Enantioselective Properties

Chirality is a fundamental property of most amino acids, and this compound is no exception. The α-carbon atom is a stereocenter as it is bonded to four different groups: a hydrogen atom, an amino group, a carboxyl group, and a 4-m-tolylbutyl group. This gives rise to two non-superimposable mirror images, the L- and D-enantiomers.

The synthesis of a single enantiomer, known as enantioselective synthesis, is of paramount importance in the pharmaceutical industry. This is because the two enantiomers of a chiral drug can exhibit different pharmacological and toxicological effects. Methods for achieving enantioselectivity in the synthesis of amino acids include the use of chiral catalysts, enzymes, or chiral auxiliaries. For instance, biocatalytic approaches using amino acid dehydrogenases can facilitate the stereospecific synthesis of chiral amino acids.

Table 2: General Methods for Enantioselective Synthesis of Amino Acids

| Method | Description | Potential Application for this compound |

| Chiral Catalysis | Use of a chiral metal complex or organocatalyst to direct the formation of one enantiomer over the other. | Asymmetric hydrogenation of a suitable precursor or asymmetric alkylation. |

| Enzymatic Resolution | Use of enzymes that selectively react with one enantiomer in a racemic mixture, allowing for their separation. | Lipases or proteases could be used to selectively hydrolyze an ester derivative of one enantiomer. |

| Chiral Pool Synthesis | Starting from a readily available chiral natural product. | Not directly applicable without a suitable starting material with the desired stereochemistry. |

Impact of Stereoisomerism on Biological Interactions

The three-dimensional structure of a molecule is critical for its interaction with biological macromolecules such as proteins and enzymes. Since these biological targets are themselves chiral, they will interact differently with the two enantiomers of a chiral molecule like this compound.

This differential interaction can lead to significant differences in biological activity. One enantiomer may bind to a receptor with high affinity and elicit a desired therapeutic effect, while the other enantiomer may be inactive, have a different activity, or even be toxic. This principle of stereoselectivity is a cornerstone of modern pharmacology.

For example, if this compound were to be developed as a drug, it would be essential to determine the biological activity of each individual enantiomer. The therapeutic target, likely a protein, will have a specific binding pocket with a defined three-dimensional geometry. The "fit" of each enantiomer into this pocket will determine the strength of the interaction and the resulting biological response.

Table 3: Illustrative Example of Differential Biological Activity of Enantiomers

| Enantiomer | Receptor Binding Affinity (Hypothetical) | Biological Effect (Hypothetical) |

| (S)-2-Amino-4-M-tolyl-butyric acid | High | Agonist at Receptor X |

| (R)-2-Amino-4-M-tolyl-butyric acid | Low | Inactive or antagonist at Receptor X |

Investigation of Biological Activities and Molecular Mechanisms Preclinical and in Vitro

Enzyme Inhibition Studies

The structure of 2-Amino-4-M-tolyl-butyric acid, featuring an α-amino acid core and an arylalkyl side chain, is a common motif in the design of various enzyme inhibitors.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). researchgate.net Inhibition of DPP-IV is a validated therapeutic strategy for managing type 2 diabetes. researchgate.net The active site of DPP-IV is characterized by several subsites (S1, S2, S1', S2') that accommodate the N-terminal dipeptide of its substrates. nih.gov

DPP-IV inhibitors often mimic the structure of these substrates, typically featuring a primary or secondary amine that can interact with the S2 subsite. oatext.com The structure of this compound contains an α-amino group that could potentially anchor the molecule in the S2 subsite. The tolyl-ethyl side chain could occupy the S1 pocket, which is a hydrophobic region that often accommodates proline or other hydrophobic residues. nih.gov The potency of such an interaction would depend on the precise fit and orientation of the tolyl group within this pocket. Many potent DPP-IV inhibitors are derivatives of amino acids or feature similar scaffolds. nih.govmdpi.com

Table 1: Examples of Amino Acid-Based DPP-IV Inhibitors and Their Activities

| Compound | Core Structure | IC50 |

|---|---|---|

| Sitagliptin | β-amino acid derivative | 19 nM |

| Vildagliptin | α-amino acid derivative | 62 nM |

| Saxagliptin | α-amino acid derivative | 50 nM |

| Linagliptin | Xanthine-based | 1 nM |

| Alogliptin | Pyrimidinedione-based | <10 nM |

This table presents data for known DPP-IV inhibitors to illustrate the potency of compounds with amino acid-like scaffolds. Data is for illustrative purposes and not directly representative of this compound.

Protease Inhibition (e.g., Viral, Bacterial)

Proteases are essential enzymes for the life cycle of many pathogens, including viruses and bacteria, making them attractive targets for antimicrobial drug development. nih.govnih.gov Protease inhibitors are typically designed as substrate analogs that bind to the enzyme's active site, blocking its catalytic function. nih.gov Amino acid derivatives are fundamental components of many protease inhibitors, as they can mimic the natural peptide substrates cleaved by these enzymes. nih.govscilit.com

For example, inhibitors of HIV protease often incorporate structures that mimic the transition state of peptide bond cleavage, with side chains designed to fit into the enzyme's specific hydrophobic pockets (S1, S2, etc.). nih.gov Similarly, inhibitors of bacterial proteases, such as collagenase, have been developed from amino acid derivatives where aryl groups can serve as anchoring moieties. nih.gov The this compound structure, with its amino acid backbone and aromatic side chain, represents a simple scaffold that could potentially interact with the substrate-binding pockets of various proteases. The tolyl group could engage in hydrophobic interactions within an S1 or S2 pocket, while the carboxylate and amino groups could form hydrogen bonds mimicking the peptide backbone.

Other Enzyme Systems (e.g., Aldose Reductase, β-Glucuronidase)

Aldose Reductase: Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, the accumulation of sorbitol contributes to the pathogenesis of diabetic complications. nih.gov Consequently, aldose reductase inhibitors (ARIs) have been investigated as a therapeutic strategy. nih.gov A significant number of ARIs are carboxylic acid derivatives, which are thought to interact with an anionic binding site in the enzyme's active pocket. mdpi.com The structure of this compound contains a carboxylic acid group, which is a key pharmacophoric feature for this target class.

Table 2: Examples of Carboxylic Acid-Based Aldose Reductase Inhibitors

| Compound | IC50 (µM) |

|---|---|

| Epalrestat | 0.02 |

| Tolrestat | 0.034 |

| Zopolrestat | 0.025 |

| Sorbinil | 0.9 |

This table includes IC50 values for known ARIs to illustrate the activity of compounds containing a carboxylic acid moiety. Data is for illustrative purposes. openmedicinalchemistryjournal.com

β-Glucuronidase: β-Glucuronidase is an enzyme that cleaves glucuronic acid from various substrates. Elevated activity of this enzyme, particularly in the gut, can release toxic or carcinogenic substances that were previously detoxified through glucuronidation. nih.gov Inhibition of β-glucuronidase is therefore considered a potential strategy in chemoprevention. nih.gov A wide variety of small molecules have been identified as inhibitors, including natural products and synthetic compounds. Some studies have shown that amino acids and their simple derivatives can exhibit inhibitory activity against this enzyme. nih.gov

Receptor Interaction and Ligand Binding Profiling

G-Protein Coupled Receptor (GPCR) Modulators

G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are the targets of a substantial portion of modern pharmaceuticals. nih.gov They bind a diverse array of ligands, from small molecules to large proteins. nih.gov A common structural motif for ligands targeting Class A (rhodopsin-like) GPCRs is an arylalkylamine scaffold. nih.gov This motif typically consists of a protonatable amine that engages in a key ionic interaction with a conserved aspartate residue in transmembrane helix 3, and an aromatic portion that binds in a hydrophobic pocket formed by other transmembrane helices.

The structure of this compound fits this general arylalkylamine pharmacophore. The primary amino group can be protonated at physiological pH, and the tolyl group provides the aromatic component. Therefore, it is plausible that this compound could exhibit affinity for one or more GPCRs that recognize endogenous or synthetic arylalkylamines.

Sigma Receptor Affinity

Sigma receptors, comprising at least two subtypes (σ1 and σ2), are intracellular proteins that bind a wide variety of structurally diverse compounds. sigmaaldrich.com They are implicated in numerous physiological processes and are considered targets for neurological disorders and cancer. sigmaaldrich.com The generally accepted pharmacophore model for many high-affinity sigma receptor ligands includes a basic nitrogen atom, typically a secondary or tertiary amine, separated from a hydrophobic aromatic moiety by a two- to four-atom spacer. nih.govnih.gov

This compound possesses the core features of this pharmacophore: a basic amino group and a tolyl ring, separated by a three-carbon chain (from the amine to the point of attachment on the ring). This structural similarity suggests a potential for this compound to bind to sigma receptors. The affinity would be influenced by factors such as the substitution on the aromatic ring and the nature of the linker.

Table 3: Binding Affinities of Representative Arylalkylamine Ligands for Sigma Receptors

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |

|---|---|---|

| Haloperidol | 3.2 | 507 |

| (+)-Pentazocine | 2.9 | 2,050 |

| NE-100 | 0.9 | 114 |

| 1,3-di-o-tolyl-guanidine (DTG) | 26 | 32 |

This table presents Ki values for well-characterized sigma receptor ligands to illustrate the structural class. Data is for illustrative purposes and not directly representative of this compound. nih.govnih.gov

Antimicrobial Efficacy and Mechanisms of Action (Bacterial, Fungal)

The antimicrobial properties of short-chain fatty acids, particularly butyric acid and its derivatives, have been a subject of significant research. These compounds exhibit inhibitory effects against a range of bacterial and fungal pathogens through various mechanisms.

Bacterial Efficacy and Mechanisms

Butyric acid demonstrates broad-spectrum antimicrobial activity against both Gram-negative and Gram-positive bacteria. nih.gov Its primary mechanism of action is attributed to its ability as a weak acid to diffuse across the bacterial cell membrane in its undissociated form. Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons (H+) and the butyrate (B1204436) anion. This process leads to two key disruptive effects:

Cytoplasmic Acidification: The accumulation of protons lowers the intracellular pH, disrupting pH homeostasis and inhibiting the function of pH-sensitive enzymes and metabolic pathways essential for bacterial growth. nih.gov

Anion Accumulation: The buildup of the butyrate anion within the cell can lead to osmotic stress and metabolic disruption.

Derivatives of butyric acid have been developed to enhance its antimicrobial properties and overcome its malodorous nature. mdpi.com For instance, a synthesized derivative, N-[2-(2-Butyrylamino-ethoxy)-ethyl]-butyramide (BA–NH–NH–BA), was shown to significantly inhibit the growth of a Staphylococcus aureus strain isolated from atopic dermatitis patients. mdpi.com This suggests that modifications to the butyric acid structure can yield compounds with potent bactericidal activity. mdpi.com Butyrate and its derivatives can also down-regulate bacterial virulence by affecting gene expression and stimulating the production of host antimicrobial peptides. nih.govmdpi.com

| Compound | Bacterial Species | Observed Effect (MIC*) |

|---|---|---|

| Butyric Acid | Escherichia coli | 2300-2500 mg/L nih.gov |

| Butyric Acid | Salmonella Typhimurium | 2300-2500 mg/L nih.gov |

| Butyric Acid | Campylobacter jejuni | 500-800 mg/L nih.gov |

| Butyric Acid | Clostridium perfringens | 1200 mg/L nih.gov |

| Butyric Acid | Streptococcus pneumoniae | 700 mg/L nih.gov |

*Minimum Inhibitory Concentration

Fungal Efficacy and Mechanisms

Butyric acid and other fatty acids also possess significant antifungal properties. nih.gov Sodium butyrate, a salt of butyric acid, has been shown to inhibit the growth of pathogenic yeasts such as Candida albicans, Candida parapsilosis, and Cryptococcus neoformans in a concentration-dependent manner. oup.comresearchgate.net

The proposed mechanisms for antifungal action include:

Membrane Disruption: Fatty acids can insert themselves into the lipid bilayer of the fungal cell membrane, compromising its integrity. This leads to the uncontrolled release of essential intracellular components and eventual cell disintegration. nih.gov

Inhibition of Virulence Factors: Sodium butyrate has been demonstrated to inhibit key virulence traits in fungi. This includes preventing filamentation in C. albicans, a crucial step for tissue invasion, and inhibiting melanin (B1238610) and capsule formation in C. neoformans, which are vital for its survival against host immune responses. oup.comresearchgate.net

Biofilm Inhibition: A critical aspect of fungal pathogenicity is the formation of biofilms, which are resistant to conventional antifungal agents. Sodium butyrate has been shown to significantly decrease the formation of yeast biofilms. oup.comresearchgate.net

Synergistic Effects: Butyrate can enhance the efficacy of existing antifungal drugs, such as azoles, and augment the antifungal activity of host immune cells like macrophages. oup.comresearchgate.net

Modulation of Biochemical Pathways (e.g., Metabolic Regulation)

Amino acids and their derivatives are central to virtually all metabolic processes, serving not only as building blocks for proteins but also as key regulators and intermediates in biochemical pathways. amerigoscientific.compressbooks.pub Butyric acid and its derivatives, in particular, are potent modulators of cellular metabolism and gene expression.

One of the primary roles of butyrate is serving as the main energy source for colonocytes (the epithelial cells of the colon). metwarebio.comwikipedia.org It is metabolized in the mitochondria to generate ATP through fatty acid oxidation, thereby supporting intestinal health and barrier function. metwarebio.comwikipedia.org

Beyond its role as a fuel source, butyrate functions as a significant epigenetic modulator by acting as a histone deacetylase (HDAC) inhibitor. nih.govmetwarebio.com By inhibiting HDACs, butyrate promotes the acetylation of histones, leading to a more open chromatin structure. This change in chromatin architecture alters the expression of numerous genes involved in critical cellular processes such as cell differentiation, immune regulation, and apoptosis (programmed cell death). metwarebio.com

Furthermore, butyrate and other short-chain fatty acids can influence systemic metabolic processes, including insulin (B600854) sensitivity and lipid metabolism, by acting as signaling molecules. metwarebio.com They achieve this by binding to and activating a class of G-protein coupled receptors (GPCRs), specifically GPR41, GPR43, and GPR109A, which are expressed on the surface of intestinal epithelial cells and immune cells. metwarebio.comwikipedia.org This receptor-mediated signaling triggers anti-inflammatory responses and helps maintain metabolic homeostasis. metwarebio.com

As an amino acid derivative, this compound could potentially participate in various metabolic pathways. Amino acids can be converted into key intermediates that enter the tricarboxylic acid (TCA) cycle for energy production or serve as precursors for the synthesis of nucleotides, neurotransmitters, and other essential biomolecules. amerigoscientific.compressbooks.pubnih.gov

| Compound Class | Biochemical Pathway/Mechanism | Primary Outcome |

|---|---|---|

| Butyric Acid / Derivatives | Mitochondrial Beta-Oxidation | Energy production (ATP) for colonocytes metwarebio.comwikipedia.org |

| Butyric Acid / Derivatives | Histone Deacetylase (HDAC) Inhibition | Epigenetic regulation of gene expression nih.govmetwarebio.com |

| Butyric Acid / Derivatives | G-Protein Coupled Receptor (GPCR) Activation | Modulation of inflammation and systemic metabolism metwarebio.comwikipedia.org |

| General Amino Acid Derivatives | Tricarboxylic Acid (TCA) Cycle Intermediates | Cellular energy production amerigoscientific.com |

| General Amino Acid Derivatives | Biosynthesis Precursors | Synthesis of nucleotides, hormones, and other vital molecules pressbooks.pub |

Protein–Ligand Interaction Dynamics (excluding human data)

The biological effects of a small molecule like this compound are dictated by its interactions with specific protein targets. While direct interaction studies for this specific compound are not available, the principles of protein-ligand binding can be inferred from its structural components and data from analogous molecules. Small molecules typically bind to proteins through non-covalent interactions within a specific binding pocket. chomixbio.com

Key interactions that govern the binding of small molecules to proteins include:

Hydrogen Bonds: These are crucial for specificity and are formed between hydrogen bond donors (like the amino group, -NH2) and acceptors (like the carboxyl group, -COOH) on the ligand and corresponding amino acid residues (e.g., Arginine, Aspartic acid, Serine) in the protein's binding site. nih.govmdpi.com

Hydrophobic Interactions: The nonpolar parts of a ligand, such as the tolyl (methylated phenyl) group in this compound, tend to interact with hydrophobic amino acid residues like Leucine, Isoleucine, and Valine, driving the ligand into the binding pocket and away from the aqueous environment. nih.govmdpi.com

π-π Stacking: The aromatic ring of the tolyl group can stack with the aromatic side chains of amino acids such as Phenylalanine, Tyrosine, and Tryptophan, contributing to binding affinity. chomixbio.com

Electrostatic Interactions: The charged amino and carboxyl groups of the amino acid backbone can form salt bridges with oppositely charged residues in the protein target.

Butyrate itself is known to interact directly with specific proteins. It binds to the active site of histone deacetylases (HDACs), inhibiting their enzymatic activity. wikipedia.org It also serves as a ligand for G-protein coupled receptors like GPR41 and GPR43, where binding initiates a conformational change in the receptor, triggering downstream signaling cascades. metwarebio.com Studies of other small molecules binding to protein-protein interfaces show that ligands can bind to adaptive grooves or pockets not always present in the protein's unbound state, highlighting the dynamic nature of these interactions. pnas.org

| Type of Interaction | Ligand Structural Feature (Example) | Interacting Protein Residue (Example) | Reference |

|---|---|---|---|

| Hydrogen Bonding | Amino Group (-NH2), Carboxyl Group (-COOH) | Arginine (ARG), Aspartic Acid (ASP), Serine (SER) | nih.govmdpi.com |

| Hydrophobic Interaction | Alkyl chains, Aromatic rings (e.g., Tolyl group) | Leucine (LEU), Valine (VAL), Phenylalanine (PHE) | nih.govmdpi.com |

| π-π Stacking | Aromatic rings (e.g., Tolyl group) | Tyrosine (TYR), Tryptophan (TRP), Phenylalanine (PHE) | chomixbio.com |

| Electrostatic (Salt Bridge) | Charged groups (e.g., -NH3+, -COO-) | Aspartic Acid (ASP), Glutamic Acid (GLU), Lysine (B10760008) (LYS) | rsc.org |

Structure Activity Relationship Sar and Medicinal Chemistry Design Principles

Design of Analogues and Derivatives

The design of analogues and derivatives of 2-Amino-4-M-tolyl-butyric acid is a key strategy in medicinal chemistry to explore and refine its biological activity. This process involves the synthesis of new molecules with systematic structural modifications to the parent compound. These modifications can include altering substituents on the aromatic ring, changing the length or branching of the alkyl chain, and modifying the amino acid functional groups.

Furthermore, derivatives can be created by modifying the carboxylic acid and amino groups of the amino acid backbone. Esterification of the carboxylic acid or acylation of the amino group can produce prodrugs with altered solubility and pharmacokinetic profiles. mdpi.com The synthesis of peptide conjugates is another approach to create derivatives with novel biological activities. nih.gov

A hypothetical series of analogues could be designed to probe the structure-activity relationship, as depicted in the table below.

| Modification | Rationale | Potential Impact |

| Substitution on the tolyl ring | Modulate electronic and steric properties | Altered receptor affinity and selectivity |

| Chain length modification | Explore optimal distance between pharmacophoric features | Changes in binding potency |

| Amino group modification | Alter polarity and hydrogen bonding capacity | Modified solubility and pharmacokinetic properties |

| Carboxylic acid modification | Prodrug strategy or interaction with different binding sites | Enhanced bioavailability or altered mechanism of action |

Role of the M-tolyl Moiety in Bioactivity

The M-tolyl moiety, a methyl-substituted phenyl group, is a critical component of this compound and is presumed to play a significant role in its biological activity. Aromatic rings in drug molecules are often involved in crucial binding interactions with biological targets, such as receptors or enzymes. mdpi.com

The M-tolyl group can participate in several types of interactions:

Hydrophobic Interactions: The non-polar nature of the tolyl group can lead to favorable hydrophobic interactions with corresponding pockets in a protein's binding site.

π-π Stacking: The aromatic ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding site. mdpi.com

Cation-π Interactions: The electron-rich π-system of the tolyl ring can interact favorably with positively charged residues, such as lysine (B10760008) or arginine. mdpi.com

Influence of Amino Acid Backbone Modifications

Modifications to the amino acid backbone of this compound can profoundly impact its biological properties. The amino acid scaffold provides a chiral center and functional groups (amino and carboxyl groups) that are often essential for biological activity.

Key modifications and their potential consequences include:

Stereochemistry: The stereochemistry at the α-carbon is crucial. Often, only one enantiomer (R or S) will exhibit the desired biological activity, as it will have the correct three-dimensional orientation to fit into a chiral binding site.

N-methylation: The introduction of a methyl group to the amino group can increase metabolic stability by protecting it from degradation by aminopeptidases. It can also alter the hydrogen-bonding capacity and conformation of the molecule. nih.gov

Incorporation of Non-proteinogenic Amino Acids: Replacing the natural α-amino acid structure with a β-amino acid or other non-proteinogenic variants can lead to increased resistance to proteolytic degradation, resulting in a longer biological half-life. nih.govwikipedia.org However, such changes can also impact receptor affinity and potency. nih.gov

Cyclization: Constraining the backbone through cyclization can lock the molecule into a specific conformation, which may be more favorable for binding to its target. This can lead to increased potency and selectivity. nih.gov

These modifications are powerful tools in peptide and amino acid-based drug design to overcome limitations such as poor stability and bioavailability. biomedres.us

Bioisosteric Replacements and Pharmacophore Development

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.comresearchgate.net

For this compound, potential bioisosteric replacements could include:

Tolyl Group Replacements: The m-tolyl group could be replaced with other aromatic or heteroaromatic rings (e.g., pyridyl, thiophenyl) to explore different electronic and steric interactions. nih.gov Replacing the methyl group with other small alkyl groups or a halogen could also fine-tune the properties of the aromatic ring.

Carboxylic Acid Replacements: The carboxylic acid group could be replaced with other acidic functional groups like a tetrazole or a phosphonic acid, which can mimic the charge and hydrogen bonding properties of the original group but may offer different metabolic stability or binding interactions.

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. fiveable.meresearchgate.net A pharmacophore model for this compound and its analogues would typically include features such as:

A hydrophobic/aromatic feature representing the m-tolyl ring.

A hydrogen bond donor feature from the amino group.

A hydrogen bond acceptor or negatively ionizable feature from the carboxylic acid group.

The spatial relationship between these features is critical for activity. This model can then be used to virtually screen large compound libraries to identify new molecules with the potential for similar biological activity. mdpi.com

Lead Optimization Strategies (preclinical focus)

Lead optimization is the process of refining a promising lead compound to produce a preclinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties. nuvisan.com For derivatives of this compound, preclinical lead optimization would focus on several key areas:

Improving Potency and Selectivity: Iterative synthesis and biological testing of analogues, guided by SAR and pharmacophore models, would aim to enhance the compound's affinity for its target while minimizing off-target effects.

Optimizing ADME Properties: In vitro and in vivo studies would be conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. nuvisan.com Modifications would be made to improve metabolic stability (e.g., by blocking sites of metabolism), increase permeability, and optimize plasma protein binding.

Reducing Toxicity: Early assessment of cytotoxicity and other potential toxicities is crucial. Structural modifications would be made to mitigate any identified liabilities.

Enhancing Bioavailability: For orally administered drugs, strategies to improve oral bioavailability would be explored. This could involve creating prodrugs or modifying the molecule to enhance its absorption from the gastrointestinal tract.

The ultimate goal of this preclinical phase is to identify a single compound with a well-characterized efficacy and safety profile that warrants further investigation in clinical trials. eurofinsdiscovery.com

Computational Chemistry and in Silico Modeling

Molecular Docking and Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Currently, there are no specific molecular docking studies in the public domain that have investigated the binding of 2-Amino-4-M-tolyl-butyric acid to any biological target. Such a study would theoretically involve:

Target Identification: Selecting a protein receptor for which this compound is a potential ligand.

Binding Site Prediction: Identifying the most likely binding pocket on the target protein.

Docking Simulation: Using software like AutoDock, GOLD, or Glide to place the ligand into the binding site in various conformations and orientations.

Scoring and Analysis: Calculating the binding affinity (e.g., in kcal/mol) and analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

Without such studies, a data table of binding affinities and interacting residues for this compound cannot be generated.

Molecular Dynamics Simulations for Complex Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In the context of a ligand-protein complex, MD simulations can provide insights into the stability of the binding and the conformational changes that may occur.

No molecular dynamics simulation studies have been published that specifically analyze the stability of a complex formed between this compound and a biological target. A typical MD simulation study would involve:

System Setup: Placing the docked ligand-protein complex in a simulated physiological environment (e.g., a water box with ions).

Simulation Run: Running the simulation for a specific duration (e.g., nanoseconds to microseconds) to observe the dynamic behavior of the complex.

Trajectory Analysis: Analyzing parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions.

As no such research is available, a data table summarizing the stability metrics of a this compound-protein complex cannot be provided.

Quantum Chemical Calculations (e.g., HOMO-LUMO, Electrostatic Potential)

Quantum chemical calculations are employed to understand the electronic structure and properties of molecules. These calculations can provide insights into a molecule's reactivity and interaction potential.

There is no available literature detailing quantum chemical calculations specifically for this compound. Such calculations, typically performed using Density Functional Theory (DFT), would yield valuable information, including:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for determining the molecule's electronic properties and reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.

Electrostatic Potential (ESP) Map: The ESP map illustrates the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.

Without these calculations, a data table of quantum chemical properties for this compound is not available.

In Silico ADME Prediction (non-human focus)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models are used to estimate the pharmacokinetic properties of a compound. While these models are widely used, specific predictions for this compound are not found in the scientific literature.

A theoretical in silico ADME prediction for this compound would involve using various computational models to estimate properties such as:

Solubility: The compound's ability to dissolve in a solvent.

Permeability: The ability to pass through biological membranes.

Metabolic Stability: The susceptibility of the compound to be broken down by metabolic enzymes.

In the absence of such studies, a data table of predicted ADME properties for this compound cannot be compiled.

Homology Modeling for Target Protein Structures

Homology modeling is a technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure is not. This is achieved by using the known structure of a homologous protein as a template.

There are no published studies that have used homology modeling to determine the structure of a target protein for the specific purpose of docking with this compound. This process would be necessary if the experimental structure of a potential target for this ligand was unavailable. The steps would include:

Template Search: Identifying a protein with a known structure and sufficient sequence similarity to the target protein.

Sequence Alignment: Aligning the amino acid sequences of the target and template proteins.

Model Building and Refinement: Constructing the 3D model of the target protein based on the template structure and refining it to improve its quality.

Without a specific target protein being identified for this compound, there is no context for homology modeling, and thus no data to present.

Metabolic Fates and Biotransformation Pathways in Vitro and Non Human in Vivo Models

Pathways of Degradation and Elimination

The degradation of 2-Amino-4-M-tolyl-butyric acid is expected to initiate with the removal of the alpha-amino group, a standard first step in amino acid catabolism. researchgate.net This is followed by the processing of the carbon backbone.

Initial Catabolic Steps:

Transamination: The primary step is the transfer of the amino group to an α-keto acid acceptor, such as α-ketoglutarate, to form glutamate (B1630785). This reversible reaction converts this compound into its corresponding α-keto acid, 2-Oxo-4-(m-tolyl)butyric acid. frontiersin.org

Oxidative Decarboxylation: The resulting α-keto acid subsequently undergoes irreversible oxidative decarboxylation. This reaction removes the carboxyl group as carbon dioxide (CO₂) and results in the formation of a shorter acyl-CoA ester, specifically 3-(m-tolyl)propionyl-CoA. This step is analogous to the catabolism of branched-chain amino acids.

Degradation of the Tolyl Side-Chain:

The subsequent metabolism of 3-(m-tolyl)propionyl-CoA would likely target the tolyl moiety, mirroring the biotransformation of toluene (B28343) and related cresols. nih.govnih.govasm.org This pathway involves a series of oxidation reactions targeting the methyl group on the aromatic ring:

Hydroxylation: The methyl group is oxidized to a hydroxymethyl group, yielding a benzyl (B1604629) alcohol derivative.

Dehydrogenation: The alcohol is further oxidized to an aldehyde and then to a carboxylic acid, resulting in a carboxyphenyl derivative.

This oxidized side-chain can then undergo further degradation, potentially through pathways similar to beta-oxidation, ultimately breaking down the carbon chain into smaller units like propionyl-CoA and acetyl-CoA that can enter central metabolic cycles. wikipedia.org

Elimination:

The nitrogen removed during the initial transamination step enters the urea (B33335) cycle and is ultimately eliminated from the body as urea. themedicalbiochemistrypage.org The carbon skeleton is catabolized to intermediates that can be used for energy or biosynthesis. Metabolites, particularly the more water-soluble carboxylated aromatic derivatives, may be conjugated (e.g., with glycine) and excreted in the urine. nih.gov

Identification of Metabolites

Based on the proposed catabolic pathway, a sequence of metabolites can be predicted. The primary intermediates formed during the degradation of this compound in non-human in vivo or in vitro systems are outlined below.

| Metabolite Name | Metabolic Step | Notes |

|---|---|---|

| 2-Oxo-4-(m-tolyl)butyric acid | Transamination | The α-keto acid analog of the parent compound. |

| 3-(m-tolyl)propionyl-CoA | Oxidative Decarboxylation | Formed after the loss of CO₂. |

| 3-(3-(hydroxymethyl)phenyl)propionyl-CoA | Side-Chain Oxidation (Hydroxylation) | Product of the initial oxidation of the tolyl methyl group. |

| 3-(3-formylphenyl)propionyl-CoA | Side-Chain Oxidation (Dehydrogenation) | The aldehyde intermediate. |

| 3-(3-carboxyphenyl)propionyl-CoA | Side-Chain Oxidation (Dehydrogenation) | A key oxidized metabolite that can undergo further degradation or conjugation for excretion. |

| Propionyl-CoA | Side-Chain Cleavage | A potential end-product that can be converted to succinyl-CoA and enter the Krebs cycle. nih.gov |

Role of Specific Enzymes in Biotransformation

The biotransformation of this compound would be facilitated by several classes of enzymes, each catalyzing a specific step in the degradation pathway. The enzymes involved are likely analogous to those that metabolize natural aromatic and branched-chain amino acids, as well as xenobiotic compounds.

| Metabolic Step | Probable Enzyme Class | Function |

|---|---|---|

| Transamination | Aminotransferases (e.g., Aromatic-amino-acid transaminase) | Catalyzes the removal of the α-amino group. slideshare.net |

| Oxidative Decarboxylation | α-Keto Acid Dehydrogenase Complex | Catalyzes the irreversible decarboxylation of the α-keto acid to form an acyl-CoA ester. |

| Side-Chain Methyl Hydroxylation | Cytochrome P450 Monooxygenases (CYPs) | Responsible for the initial oxidation of the aromatic methyl group, a common reaction in xenobiotic metabolism. nih.gov |

| Side-Chain Alcohol/Aldehyde Dehydrogenation | Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) | Catalyze the sequential oxidation of the resulting benzyl alcohol derivative to a benzoic acid derivative. nih.gov |

| Side-Chain Cleavage | Acyl-CoA Dehydrogenases and other β-oxidation enzymes | Involved in the breakdown of the acyl-CoA side chain into smaller, metabolizable units. |

| Propionyl-CoA Carboxylation | Propionyl-CoA Carboxylase | Converts the propionyl-CoA end-product into methylmalonyl-CoA for entry into the Krebs cycle. nih.gov |

Potential Research Applications and Future Directions

As Building Blocks in Complex Molecular Architectures (e.g., Peptidomimetics, Probes, Polymers)

The incorporation of non-proteinogenic amino acids (NPAAs) like 2-Amino-4-M-tolyl-butyric acid is a powerful strategy in medicinal chemistry and materials science. nih.gov These unique building blocks allow for the creation of molecules with enhanced or novel properties.

Peptidomimetics: Peptides composed of only natural amino acids often suffer from poor stability in biological systems. nih.gov The introduction of NPAAs is a key strategy to overcome these limitations. The (S)-enantiomer of the related compound, (S)-2-Amino-4-(p-tolyl)butanoic acid, is utilized in peptide synthesis to introduce specific aromatic and hydrophobic characteristics. labshake.com These properties can influence the folding, stability, and biological function of the resulting peptide. labshake.com By extension, this compound could serve a similar role, with its m-tolyl group providing a distinct spatial arrangement of the aromatic ring that could be crucial for specific receptor binding or modulating the peptide's secondary structure. Incorporating such residues can lead to peptidomimetics with improved resistance to enzymatic degradation and better pharmacokinetic profiles. nih.gov

Probes and Molecular Architectures: The synthesis of N-aryl amino acid esters is a known method for creating building blocks for more complex molecules. acs.orgnih.gov The tolyl group in this compound could be functionalized to attach fluorescent tags, cross-linkers, or other reporter groups, transforming it into a molecular probe for studying biological processes.

Polymers: There is growing interest in integrating amino acids into polymers to improve properties like biocompatibility and biodegradability. rsc.org The unique side chain of this compound could be exploited to create novel polymers with tailored thermal, mechanical, or self-assembly properties. gem-net.netnih.gov The hydrophobic and aromatic nature of the tolyl group can influence polymer-polymer and polymer-solvent interactions, making it a valuable monomer for advanced material design. nih.gov

| Application Area | Potential Contribution of this compound |

| Peptidomimetics | Enhance proteolytic stability; introduce specific hydrophobic and aromatic properties to influence folding and binding affinity. nih.govlabshake.com |

| Molecular Probes | Serve as a scaffold for attaching reporter groups for applications in chemical biology. |

| Polymers | Act as a monomer to create biocompatible or functional polymers with unique self-assembly or material properties. rsc.orggem-net.net |

Development of Agrochemicals

The field of agrochemicals continuously seeks novel molecular scaffolds to develop more effective and selective agents. frontiersin.org Certain amino acid derivatives and compounds containing tolyl groups have established roles in this industry. chemicalbull.comnih.gov For instance, Tolylfluanid is an antifungal agrochemical, and other p-tolyl compounds are used in the manufacturing of various agrochemicals. chemicalbull.comnih.gov

Non-proteinogenic amino acids are considered valuable building blocks for creating advanced agrochemicals. frontiersin.org Their unique structures can lead to new modes of action or help overcome existing resistance mechanisms. The structure of this compound, combining an amino acid backbone with a tolyl moiety, makes it a candidate for inclusion in screening libraries for new herbicides, fungicides, or insecticides.

Advanced Analytical Standards and Research Reagents

For any novel compound used in research and development, the availability of a high-purity analytical standard is crucial. If this compound were to be utilized in pharmaceutical development, material science, or agrochemical research, a certified reference material would be essential for quality control and regulatory purposes. This standard would be used to validate analytical methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring the accuracy and reproducibility of experimental results.

Emerging Areas in Chemical Biology and Material Science

The versatility of non-standard amino acids (NSAAs) opens doors to new frontiers in both chemical biology and material science.

Chemical Biology: A significant area of research involves the site-specific incorporation of NSAAs into proteins to endow them with new functionalities. nih.govfrontiersin.org This process, which involves re-engineering the cell's translational machinery, could potentially incorporate this compound into a protein backbone. nih.gov This would place the unique tolyl side chain at a specific position, allowing researchers to probe protein structure, function, and interactions in ways not possible with the 20 canonical amino acids.

Material Science: Amino acid-derived polymers are being investigated for a range of applications, from drug delivery to smart materials. nih.gov The specific stereochemistry and the hydrophobic nature of the tolyl group in this compound could be used to control the supramolecular assembly of peptides or polymers, leading to the formation of hydrogels, nanofibers, or other ordered nanostructures with potential applications in regenerative medicine or nanotechnology.

Challenges and Perspectives in Amino Acid Derivative Research

Despite the vast potential, the research and application of novel amino acid derivatives like this compound face several challenges.

Synthesis and Production: The chemical synthesis of non-proteinogenic amino acids can be complex, often requiring multiple steps with challenges in controlling stereochemistry and achieving high yields. nih.gov Biocatalytic routes using enzymes can offer higher enantioselectivity but may be limited by the high cost of cofactors and scalability issues. nih.govresearchgate.net

Incorporation into Proteins: While powerful, the incorporation of NSAAs into proteins in living cells can be inefficient and sometimes toxic to the host organism. nih.gov Significant research is focused on improving the components of the orthogonal translation systems required for this process. nih.govfrontiersin.org

Future Perspectives: The future of amino acid derivative research is bright, driven by the increasing demand for innovative pharmaceuticals, advanced materials, and sustainable chemicals. amerigoscientific.comdataintelo.combccresearch.com Advances in synthetic biology, metabolic engineering, and enzymatic synthesis are expected to overcome current production bottlenecks. frontiersin.orgresearchgate.net The continued exploration of compounds like this compound will expand the chemical toolbox available to scientists, paving the way for new discoveries in medicine, agriculture, and material science. amerigoscientific.combccresearch.com

| Research Area | Key Challenges | Future Directions |

| Synthesis | Stereoselectivity, low yields, high cost of production. nih.gov | Development of more efficient chemo-enzymatic and biocatalytic production methods. researchgate.net |

| Protein Engineering | Low incorporation efficiency, orthogonality of synthetic machinery, potential host cell toxicity. nih.gov | Optimization of orthogonal translation systems, use of cell-free synthesis platforms. frontiersin.org |

| Applications | High cost of novel derivatives, need for extensive screening and validation. | Growing market for amino acid derivatives in pharmaceuticals and nutraceuticals; discovery of novel applications. dataintelo.combccresearch.com |

Q & A

Q. What computational approaches predict the biological activity of 2-Amino-4-M-tolyl-butyric acid derivatives?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to simulate interactions with GABA receptors or bacterial enzymes. Use QSAR models trained on analogous amino acids (e.g., 4-Aminobutyric acid derivatives) to correlate substituent effects (e.g., M-tolyl hydrophobicity) with activity .

Q. How should researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Standardize solubility assays using the shake-flask method in buffered solutions (pH 2–10) at 25°C. Validate results via nephelometry and cross-reference with computational predictions (e.g., COSMO-RS). Discrepancies may arise from polymorphic forms or residual solvents, requiring X-ray diffraction (XRD) analysis .

Data Interpretation and Validation